![molecular formula C11H12N2O B2826150 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-amine CAS No. 119162-45-7](/img/structure/B2826150.png)
3-(2,4-Dimethylphenyl)-1,2-oxazol-5-amine
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Overview
Description
3-(2,4-Dimethylphenyl)-1,2-oxazol-5-amine (3-DMOA) is a synthetic molecule that has been studied extensively for its potential applications in a variety of scientific fields. 3-DMOA is a heterocyclic amine that can be synthesized through a variety of methods. It has been studied for its potential applications in a variety of scientific research fields, including biochemistry, physiology, and drug development.
Scientific Research Applications
Synthetic Pathways and Derivatives The chemical compound "3-(2,4-Dimethylphenyl)-1,2-oxazol-5-amine" and its derivatives serve as critical intermediates in organic synthesis, enabling the development of functionally substituted isoxazoles and oxadiazoles. These compounds are synthesized through successive transformations, including the Curtius rearrangement, to produce sulfonamides and urea derivatives. Such processes are vital for creating molecules with potential applications in material science, medicinal chemistry, and as ligands for catalysis (Potkin, S. K. Petkevich, & E. G. Zalesskaya, 2009).
Chemical Modifications and Antimicrobial Activities Another avenue of research involves the synthesis of N-anthranilic acid derivatives from related oxazole compounds, showcasing the versatility of these molecules in generating new chemical entities. These derivatives have been studied for their biological activity, underlining the importance of oxazole derivatives in discovering new antimicrobial agents (Kashinath Noubade, Y. Prasad, T. Kumar, & R.H.Udupi, 2009).
Material Science Applications In material science, the development of new ligands bearing preorganized binding side-arms interacting with ammonium cations demonstrates the compound's potential in designing novel materials with specific cation recognition properties. These findings highlight the application of oxazole derivatives in creating advanced materials with potential uses in sensors, separation technologies, and catalysis (M. Formica, V. Fusi, L. Giorgi, et al., 2003).
Pharmaceutical Research Research into chiral auxiliary applications, such as the conversion of cis-2-amino-3,3-dimethyl-1-indanol into a novel phosphorus-containing oxazoline, reveals the compound's role in pharmaceuticals. This oxazoline acts as a highly efficient ligand for palladium-catalyzed enantioselective allylic amination reactions, underlining the significance of oxazole derivatives in synthesizing enantioselective compounds for drug development (A. Sudo & K. Saigo, 1997).
Mechanism of Action
Target of Action
It is structurally similar to amitraz , which is known to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system . It also inhibits monoamine oxidases and prostaglandin synthesis .
Mode of Action
Based on its structural similarity to amitraz , it may exhibit alpha-adrenergic agonist activity, interact with octopamine receptors of the central nervous system, and inhibit monoamine oxidases and prostaglandin synthesis . This leads to overexcitation, potentially causing paralysis and death in insects .
Biochemical Pathways
Based on its similarity to amitraz , it may affect pathways related to alpha-adrenergic signaling, octopamine receptor signaling, monoamine oxidase activity, and prostaglandin synthesis .
Pharmacokinetics
Based on its structural similarity to amitraz , it may have similar pharmacokinetic properties. Amitraz is known to be volatile and almost insoluble in water , which could impact its bioavailability.
Result of Action
Based on its similarity to amitraz , it may lead to overexcitation, potentially causing paralysis and death in insects .
Action Environment
Amitraz, a structurally similar compound, is known to be volatile and almost insoluble in water , suggesting that environmental factors such as temperature, humidity, and pH could potentially influence its action and stability.
properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-3-4-9(8(2)5-7)10-6-11(12)14-13-10/h3-6H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTVJJPNQSFFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NOC(=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenyl)-1,2-oxazol-5-amine |
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